Metathesis polymerization of cystine-based macrocycles†

Polymer Chemistry Pub Date: 2016-11-22 DOI: 10.1039/C6PY01864E

Abstract

Macrocycles based on L-cystine were synthesized by ring-closing metathesis (RCM) and subsequently polymerized by entropy-driven ring-opening metathesis polymerization (ED-ROMP). Monomer conversion reached ∼80% in equilibrium and the produced poly(ester-amine-disulfide-alkene)s exhibited apparent molar masses (Mappw) of up to 80 kDa and dispersities (Đ) of ∼2. The polymers can be further functionalized with acid anhydrides and degraded by reductive cleavage of the main-chain disulfide.

Graphical abstract: Metathesis polymerization of cystine-based macrocycles
Recommended Literature